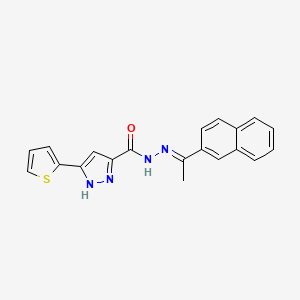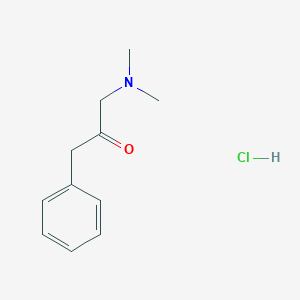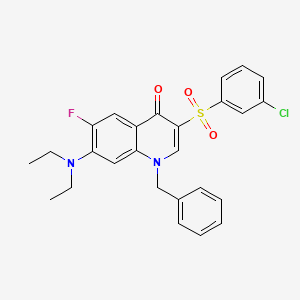
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate is a useful research compound. Its molecular formula is C16H13NO3S and its molecular weight is 299.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds related to “(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylacetate” often involves the formation of complex organic structures that are significant for their potential applications in drug development and materials science. For example, the synthesis of phenylacetic acid derivatives and their role in producing compounds with antimicrobial properties indicates the relevance of similar structures in medicinal chemistry (Varma et al., 2006). Similarly, the development of novel compounds through green chemistry approaches, such as azo dyes with antibacterial activity, showcases the chemical versatility and application of isoxazole derivatives in creating functional materials (Banpurkar, Wazalwar, & Perdih, 2018).
Biological and Pharmacological Applications
Derivatives of isoxazole and thiophene have shown potential in various biological applications, including antimicrobial and antifungal activities. The synthesis of isoxazolyl thioureas and their conversion into compounds with potential biological activities highlights the pharmaceutical applications of these chemical structures (Rajanarendar, Karunakar, & Ramu, 2006). Additionally, the quantification of novel PPARγ partial agonists demonstrates the role of structurally related compounds in diabetes treatment (Chae et al., 2010).
Material Science and Applied Chemistry
The versatility of thiophene and isoxazole derivatives extends to material science, where these compounds contribute to the development of new materials with specific properties. The synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents indicate the potential of these compounds in developing therapeutic agents with specific target activities (Gomha, Edrees, & Altalbawy, 2016).
Safety and Hazards
Mechanism of Action
Isoxazoles
Isoxazoles are a class of organic compounds that contain an isoxazole ring. This ring is a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom. Isoxazoles have been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer activities .
Thiophenes
Thiophenes are a type of aromatic compound that contains a ring of four carbon atoms and one sulfur atom. Thiophenes are known for their high electron density and ability to readily undergo electrophilic substitution reactions. They are commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals .
Phenylacetates
Phenylacetates are a class of compounds that contain a phenyl group attached to an acetate. They are known for their wide range of biological activities, including anti-inflammatory, antifungal, and anticancer activities .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, presence of other compounds, and the specific characteristics of the biological system where the compound is present. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-16(9-12-5-2-1-3-6-12)19-11-13-10-14(20-17-13)15-7-4-8-21-15/h1-8,10H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQWRIPSEDLZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2522119.png)
![Ethyl 4-[4-(phenylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2522120.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2522121.png)


![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2522129.png)
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)

![3-chloro-N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]-N-methyl-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2522135.png)


![5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2522141.png)

